Product packaging for Heptyl tetradecanoate(Cat. No.:CAS No. 42232-00-8)

Heptyl tetradecanoate

Cat. No.: B14658489
CAS No.: 42232-00-8
M. Wt: 326.6 g/mol
InChI Key: MFCQPVRHCQCFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl tetradecanoate, a long-chain fatty acid ester, is a chemical compound of interest in scientific research. It is classified as a straight-chain aliphatic ester with the molecular formula C21H42O2. This compound has been identified in bioassay-guided studies of plant extracts, specifically isolated as part of a mixture of aliphatic esters from Senna villosa . The ester is formed from tetradecanoic acid (myristic acid), a common 14-carbon saturated fatty acid that is naturally found in sources like coconut oil, palm kernel oil, and butter fat . In a research context, this compound is utilized for its properties as a standard or reference material in analytical chemistry, particularly in chromatographic separation and mass spectrometric analysis. Its defined structure makes it valuable for method development and compound identification. Researchers employ this ester in studies focusing on the synthesis, characterization, and biological activity of natural products and fatty acid derivatives. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42O2 B14658489 Heptyl tetradecanoate CAS No. 42232-00-8

Properties

CAS No.

42232-00-8

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

heptyl tetradecanoate

InChI

InChI=1S/C21H42O2/c1-3-5-7-9-10-11-12-13-14-15-17-19-21(22)23-20-18-16-8-6-4-2/h3-20H2,1-2H3

InChI Key

MFCQPVRHCQCFBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCC

Origin of Product

United States

Synthesis Methodologies for Heptyl Tetradecanoate

Conventional Chemical Esterification Approaches

Traditional chemical synthesis relies on direct esterification methods, often leveraging acid catalysis to facilitate the reaction between a carboxylic acid and an alcohol.

The most common method for synthesizing esters like heptyl tetradecanoate (B1227901) is the Fischer esterification. This reaction involves heating a carboxylic acid (tetradecanoic acid) with an alcohol (heptanol) in the presence of a strong acid catalyst.

The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst (commonly sulfuric acid, H₂SO₄, or tosic acid, TsOH) protonates the carbonyl oxygen of the tetradecanoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of heptanol (B41253) attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a better leaving group: water.

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final heptyl tetradecanoate ester and regenerate the acid catalyst.

Fischer esterification is a reversible equilibrium reaction. The presence of water, a byproduct, can drive the reaction in the reverse direction (ester hydrolysis).

To achieve high yields of this compound, the equilibrium of the Fischer esterification must be shifted toward the product side. This is accomplished by applying Le Châtelier's principle through several strategies:

Use of Excess Reactant: The reaction is often carried out using a significant molar excess of one of the reactants, typically the less expensive one, which in this case would likely be heptanol. This drives the equilibrium towards the formation of the ester.

Removal of Water: As water is a product, its continuous removal from the reaction mixture will shift the equilibrium to the right. This can be achieved through azeotropic distillation using a Dean-Stark apparatus, where an immiscible solvent like toluene (B28343) is used to carry away the water as it forms.

Catalyst Concentration: The amount of acid catalyst influences the reaction rate. While a higher concentration can speed up the reaction, it can also lead to unwanted side reactions like dehydration of the alcohol or charring, especially at high temperatures.

Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, the temperature must be carefully controlled to avoid degradation of the reactants and products. The reaction is typically performed at the reflux temperature of the alcohol or the azeotropic solvent.

ParameterCondition RangeRationale
Molar Ratio (Heptanol:Acid) 2:1 to 5:1Shifts equilibrium to favor product formation.
Catalyst (e.g., H₂SO₄) 1-4% (w/w of acid)Increases reaction rate; higher amounts risk side reactions.
Temperature 100-140 °CAccelerates the rate of reaction to reach equilibrium faster.
Reaction Time 4-12 hoursDependent on other parameters; monitored for completion.
Water Removal Continuous (e.g., Dean-Stark)Prevents reverse reaction (hydrolysis) and maximizes yield.

To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of tetradecanoic acid can be used. These reactions are typically irreversible and proceed to completion under milder conditions.

Via Acid Halides: Tetradecanoic acid can be converted to its more reactive acid chloride, tetradecanoyl chloride (myristoyl chloride), using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). The resulting tetradecanoyl chloride reacts rapidly with heptanol in a process called acylation. A weak base, such as pyridine, is often added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction: C₁₃H₂₇COCl + C₇H₁₅OH → C₁₃H₂₇COOC₇H₁₅ + HCl

Via Acid Anhydrides: Tetradecanoic anhydride (B1165640) can be used in place of the acid halide. It reacts with heptanol to produce one molecule of this compound and one molecule of tetradecanoic acid. While only half of the anhydride is converted to the desired ester, the reaction is efficient and avoids the generation of corrosive HCl. The reaction can be catalyzed by acids or bases.

Reaction: (C₁₃H₂₇CO)₂O + C₇H₁₅OH → C₁₃H₂₇COOC₇H₁₅ + C₁₃H₂₇COOH

These methods are advantageous as they are not reversible and often result in very high yields. However, they require an extra step to prepare the acid derivative and involve more expensive or hazardous reagents.

Enzymatic Synthesis Pathways and Biocatalysis

Biocatalysis has emerged as a sustainable and highly specific alternative to conventional chemical methods for ester synthesis. This approach utilizes enzymes, typically lipases, to catalyze the esterification reaction under mild conditions. oup.com

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most widely used enzymes for the synthesis of wax esters like this compound. nih.gov In their natural aqueous environment, lipases catalyze the hydrolysis of fats. However, in non-aqueous or micro-aqueous organic media, their catalytic activity is reversed to favor synthesis (esterification and transesterification). oup.comnih.gov

Key considerations for enzyme selection include:

Source: Lipases are sourced from various microbial origins, including fungi and bacteria. Commercially prominent lipases for ester synthesis include those from Candida antarctica and Rhizomucor miehei. oup.comnih.gov

Immobilization: Free lipases can be denatured in organic solvents. To enhance their stability, activity, and reusability, lipases are often immobilized on solid supports. nih.gov Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), is one of the most effective and widely used biocatalysts for this purpose due to its high activity and stability at moderate temperatures. nih.govnih.gov

Specificity: Lipases can exhibit substrate specificity, although many used for wax ester synthesis have broad specificity, efficiently catalyzing reactions with a wide range of long-chain fatty acids and alcohols. cnr.it

Enzyme engineering techniques, such as directed evolution and site-directed mutagenesis, can be employed to further improve lipase stability, activity, and selectivity for specific substrates, though commercially available immobilized enzymes are often sufficient for producing simple wax esters.

The efficiency of enzymatic esterification is highly dependent on the optimization of various process parameters. Unlike chemical methods that rely on high temperatures, biocatalysis operates under milder conditions.

Temperature: The optimal temperature is a balance between enzyme activity and stability. For many commercial lipases like Novozym 435, this range is typically 50-70 °C. Higher temperatures increase reaction rates but can lead to thermal deactivation of the enzyme. nih.gov

Substrate Molar Ratio: An equimolar ratio of tetradecanoic acid to heptanol is often the starting point, but an excess of the alcohol can sometimes improve the reaction rate by ensuring the enzyme's active site is saturated.

Water Activity: Water is crucial for maintaining the enzyme's catalytically active conformation, but as a byproduct of esterification, excess water promotes the reverse hydrolysis reaction. Water activity is controlled by performing the reaction in a solvent-free system or a non-polar organic solvent and by applying a vacuum to remove the water as it is formed.

Enzyme Loading: The reaction rate is proportional to the amount of enzyme used, but higher loadings increase costs. An optimal loading is chosen to achieve a desirable conversion rate in a reasonable timeframe. cnr.it

Reactors for enzymatic synthesis are designed to facilitate catalyst recovery and reuse. Immobilized enzymes are well-suited for use in stirred-tank reactors or packed-bed reactors . In a packed-bed setup, the reactants flow continuously through a column packed with the immobilized enzyme, allowing for efficient, continuous production.

ParameterTypical ConditionRationale
Biocatalyst Novozym 435 (Immobilized CALB)High stability, activity, and reusability in organic media. nih.govnih.gov
Temperature 60-70 °COptimizes enzyme activity while minimizing thermal deactivation. nih.gov
Molar Ratio (Acid:Alcohol) 1:1 to 1:1.5Balances reaction stoichiometry and rate.
Pressure Vacuum (<200 mbar)Facilitates continuous removal of water to prevent hydrolysis.
Enzyme Loading 1-10% (by weight of substrates)Provides a sufficient reaction rate without excessive cost. cnr.it
Agitation Speed 200-300 rpmEnsures proper mixing and reduces mass transfer limitations.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a significant step towards developing more environmentally benign and sustainable chemical processes. sphinxsai.comjddhs.comnih.gov Traditional esterification methods often rely on harsh conditions, such as high temperatures and the use of strong mineral acid catalysts, which can lead to the formation of byproducts, significant energy consumption, and waste generation. apc-as.com In contrast, green chemistry approaches focus on minimizing environmental impact by adhering to a set of core principles, including waste prevention, atom economy, the use of less hazardous chemical syntheses, and the use of renewable feedstocks. nih.govarkat-usa.org

A key green strategy in the synthesis of this compound and other wax esters is the use of biocatalysis, particularly employing lipases. rsc.orgoup.comnih.gov Lipases are enzymes that can efficiently catalyze esterification reactions under mild conditions. nih.gov This enzymatic route offers several advantages over conventional chemical synthesis. apc-as.com

Key Green Chemistry Approaches for this compound Synthesis:

Enzymatic Catalysis: The use of immobilized lipases as catalysts is a cornerstone of the green synthesis of wax esters. rsc.org These biocatalysts are highly selective, reducing the formation of unwanted byproducts. apc-as.comnih.gov Furthermore, they operate under milder temperature conditions, typically below 80°C, which significantly reduces energy consumption compared to traditional methods. apc-as.com The enzymatic process also eliminates the need for strong, corrosive acid catalysts, thereby minimizing waste and safety hazards. apc-as.comrsc.org

Solvent-Free Synthesis: Another important green aspect is the potential for solvent-free reactions. rsc.org By conducting the esterification in a solventless system, the environmental and health risks associated with volatile organic compounds (VOCs) are eliminated. jddhs.com This approach also simplifies the purification process of the final product.

Renewable Feedstocks: this compound is synthesized from tetradecanoic acid (myristic acid) and heptyl alcohol. Both of these starting materials can be derived from renewable biological sources. Fatty acids are readily available from plant oils and animal fats, while fatty alcohols can be produced through the reduction of fatty acids. oup.com

Energy Efficiency and Waste Reduction: Enzymatic synthesis of wax esters has been shown to be more energy-efficient and generate less waste than chemical esterification. rsc.org Studies have demonstrated that the enzymatic process can consume significantly less energy. rsc.org The high selectivity of enzymes leads to higher product yields and fewer byproducts, contributing to a higher atom economy. sphinxsai.com

The following table summarizes the comparison between traditional and green synthesis methods for wax esters like this compound.

FeatureTraditional Chemical SynthesisGreen Enzymatic Synthesis
Catalyst Strong mineral acids (e.g., sulfuric acid)Immobilized lipases
Temperature High temperaturesMild temperatures (< 80°C)
Solvents Often requires organic solventsCan be performed solvent-free
Byproducts More side reactions and byproductsHigh selectivity, fewer byproducts
Energy Consumption HighLower
Waste Generation Higher, including acidic wasteMinimal
Feedstocks Can be petroleum-basedCan be derived from renewable resources

Synthesis of Analytical Standards for Research Applications

The synthesis of high-purity analytical standards of this compound is crucial for various research applications, including its identification and quantification in complex mixtures, and for use in metabolic and environmental studies. An analytical standard must be of a known, high purity and its chemical structure must be rigorously confirmed.

The synthesis of an analytical standard of this compound would typically involve the esterification of high-purity tetradecanoic acid with high-purity heptyl alcohol under controlled conditions to ensure a high yield and minimize the formation of impurities. The reaction would be followed by a thorough purification process, which may include techniques such as column chromatography or distillation.

For specific research applications, isotopically labeled versions of this compound can be synthesized. For instance, incorporating stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H) into the molecule allows it to be used as an internal standard in quantitative mass spectrometry-based analyses or as a tracer in metabolic studies. researchgate.net The synthesis of a ¹³C-labeled this compound could be achieved by using a ¹³C-labeled tetradecanoic acid as a starting material. researchgate.net The synthesis of labeled fatty acids has been described in the literature, for example, by introducing a ¹³C-labeled cyanide group followed by hydrolysis to form the carboxylic acid. researchgate.net

The characterization and purity assessment of the synthesized analytical standard are critical steps. A combination of analytical techniques would be employed to confirm the identity and purity of the this compound.

Analytical Techniques for Characterization of this compound Standard:

Analytical TechniquePurpose
Gas Chromatography (GC) To determine the purity of the compound and to separate it from any starting materials or byproducts. A high-purity standard will show a single, sharp peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the molecule by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule, particularly the characteristic ester carbonyl (C=O) stretch.
Mass Spectrometry (MS) To determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm its identity.

The availability of a well-characterized, high-purity analytical standard of this compound is essential for ensuring the accuracy and reliability of scientific research involving this compound.

Advanced Analytical Methodologies for Heptyl Tetradecanoate Characterization and Quantification

Spectroscopic Identification and Structural Elucidation

The definitive identification and structural elucidation of heptyl tetradecanoate (B1227901) rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's carbon framework, the specific arrangement of atoms, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within heptyl tetradecanoate.

For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons in the heptyl (alcohol) and tetradecanoyl (acyl) chains. The most downfield signal is a triplet typically found around 4.08 ppm, which is attributed to the methylene (B1212753) protons (-O-CH₂ -) directly attached to the ester oxygen. This downfield shift is due to the deshielding effect of the electronegative oxygen atom. The methylene group adjacent to the carbonyl group (α-CH₂) on the acyl chain appears as a triplet around 2.2-2.3 ppm. The extensive methylene groups of both long alkyl chains produce a large, overlapping multiplet in the 1.2-1.4 ppm region. The terminal methyl groups (-CH₃) of both the heptyl and tetradecanoyl chains appear as triplets at the most upfield position, typically around 0.8-0.9 ppm.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group is the most downfield signal, typically appearing around 174 ppm. The carbon of the methylene group attached to the ester oxygen (-O-C H₂) is found at approximately 64-65 ppm. The carbons of the long methylene chains create a series of signals between 22 and 35 ppm. The terminal methyl carbons of the heptyl and tetradecanoyl chains are the most upfield signals, appearing around 14 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift (δ) values are based on standard NMR principles and data for similar long-chain esters.

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)--~174
Ester Methylene (-O-CH₂-)~4.08Triplet (t)~64.5
Acyl α-Methylene (-CH₂-C=O)~2.25Triplet (t)~34.4
Bulk Methylene (-(CH₂)n-)~1.2-1.4Multiplet (m)~22-32
Terminal Methyl (-CH₃)~0.88Triplet (t)~14.1

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.

In the Electron Ionization (EI) mass spectrum of long-chain wax esters like this compound, the molecular ion (M⁺•) may be observed, but often with low intensity. The fragmentation pattern is highly informative for structural characterization. researchgate.net The most characteristic fragments arise from cleavage near the ester bond. researchgate.net A prominent peak corresponds to the protonated carboxylic acid moiety, [RCOOH₂]⁺, which for the tetradecanoate portion would be at m/z 229. nih.govnih.gov Other significant fragments include the acylium ion, [RCO]⁺, at m/z 211, and fragments related to the alcohol chain, such as the alkyl radical cation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments with a high degree of confidence. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of this compound unambiguously.

Table 2: Characteristic Mass Fragments for this compound (EI-MS) this compound (C₂₁H₄₂O₂) Molecular Weight: 326.55 g/mol

m/zProposed Fragment IonFormulaSignificance
326[M]⁺•[C₂₁H₄₂O₂]⁺•Molecular Ion
229[C₁₄H₂₈O₂ + H]⁺[C₁₄H₂₉O₂]⁺Protonated Tetradecanoic Acid (McLafferty + H)
211[C₁₃H₂₇CO]⁺[C₁₄H₂₇O]⁺Tetradecanoyl (Acylium) Ion
98[C₇H₁₄]⁺•[C₇H₁₄]⁺•Heptene (from alcohol moiety via McLafferty rearrangement)
74[CH₃(CH₂)₂COOH₂]⁺[C₄H₈O₂]⁺McLafferty Rearrangement Ion (general for esters) nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

The IR spectrum of this compound is dominated by absorptions characteristic of a long-chain aliphatic ester. The most prominent and diagnostic absorption is the strong carbonyl (C=O) stretching band, which appears in the range of 1750-1735 cm⁻¹. ucla.edu Another key feature is the C-O stretching vibration of the ester linkage, which typically results in a strong band between 1250 and 1170 cm⁻¹. researchgate.net The presence of the long alkyl chains (heptyl and tetradecanoyl) is confirmed by strong C-H stretching absorptions just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region. ucla.edu C-H bending vibrations for the methylene (-CH₂-) and methyl (-CH₃) groups are also visible in the 1470-1370 cm⁻¹ range. msu.edu The absence of a broad absorption band around 3300 cm⁻¹ confirms the lack of a hydroxyl (-OH) group, distinguishing the ester from its constituent alcohol and carboxylic acid.

Table 3: Principal Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
2950 - 2850C-H StretchAlkyl (CH₂, CH₃)Strong
1750 - 1735C=O StretchEsterStrong
1470 - 1450C-H BendCH₂Medium
1250 - 1170C-O StretchEsterStrong

Chromatographic Separation and Quantification Techniques

While spectroscopy provides structural information, chromatography is essential for separating this compound from other components in a mixture and for its quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like wax esters. Due to their high molecular weight and low volatility, the analysis of intact wax esters requires specialized high-temperature GC methods. nih.gov The sample is injected into a hot injector, vaporized, and carried by an inert gas through a capillary column. Separation is achieved based on the compounds' boiling points and their interactions with the column's stationary phase.

For this compound, a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., TG-5MS), is commonly used. arvojournals.org The analysis necessitates high temperatures, with injector temperatures set around 300°C and the column temperature programmed to reach up to 390°C to ensure elution of the high-boiling wax ester. nih.govarvojournals.org

Coupling GC with a Mass Spectrometer (GC-MS) combines the powerful separation capabilities of GC with the detection and identification power of MS. impactfactor.org As this compound elutes from the GC column, it enters the MS ion source, where it is fragmented and detected. This allows for positive identification based on both its retention time and its unique mass spectrum. Quantification is typically performed by integrating the peak area of the total ion chromatogram (TIC) or, for higher sensitivity and selectivity, by using selected ion monitoring (SIM), where the instrument only monitors specific m/z values characteristic of the target analyte. acs.orgnih.gov

Method Development for Complex Mixture Analysis

Analyzing this compound in complex matrices, such as natural oils, biological secretions, or industrial formulations, presents significant challenges. arvojournals.org These challenges include co-elution with structurally similar compounds (e.g., isomeric wax esters) and interference from other matrix components. nih.govresearchgate.net

Developing a robust analytical method requires careful optimization of several stages:

Sample Preparation: The first step is often to isolate the wax ester fraction from the bulk matrix. This can be achieved using techniques like silica (B1680970) gel column chromatography, where alkanes are eluted first with a non-polar solvent like hexane (B92381), followed by the elution of wax esters with a slightly more polar solvent mixture. nih.gov

GC Optimization: A precise temperature program for the GC oven is critical for resolving this compound from other lipids. A slow temperature ramp can improve the separation of closely eluting isomers. nih.gov The choice of carrier gas flow rate also impacts separation efficiency.

Selective Detection: In complex mixtures where baseline resolution is not achieved, the selectivity of the mass spectrometer is paramount. Selected Ion Monitoring (SIM) is a highly effective technique for quantification. nih.gov By monitoring only a few characteristic ions of this compound (e.g., m/z 229), the signal-to-noise ratio is dramatically improved, allowing for accurate quantification even when the compound is a minor component or co-elutes with other substances.

Advanced Separation Techniques: For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power. researchgate.net In GC×GC, the effluent from one column is passed through a second, shorter column with a different stationary phase, providing a much higher degree of separation and allowing for the resolution of components in highly complex mixtures like plant oils. researchgate.net

Through the systematic application of these spectroscopic and chromatographic methodologies, this compound can be unambiguously identified, structurally characterized, and accurately quantified, even within intricate chemical mixtures.

Derivatization Strategies for Enhanced Analysis

Direct analysis of wax esters like this compound, especially by gas chromatography (GC), can be challenging due to their low volatility. nih.gov To overcome this, derivatization is a key strategy. This typically involves the hydrolysis or transesterification of the wax ester to break the ester bond, followed by derivatization of the resulting fatty acid and fatty alcohol. nih.govplos.org

For instance, an acid-catalyzed ethanolysis can convert the wax ester into a fatty acid ethyl ester and a fatty alcohol. gerli.com Another common approach is transesterification to form fatty acid methyl esters (FAMEs) and fatty alcohols. plos.orguit.no These derivatives are more volatile and amenable to GC analysis.

To further enhance the analysis, especially for mass spectrometry (MS), the cleaved fatty alcohols and fatty acids can be converted into other derivatives:

Trimethylsilyl (TMS) ethers: Fatty alcohols can be converted to TMS ethers to improve their chromatographic properties. uit.no

Picolinyl esters: Fatty acids can be derivatized to picolinyl esters, which aids in the structural elucidation by providing detailed fragmentation patterns in MS. uit.no

Nicotinate (B505614) esters: Similarly, fatty alcohols can be derivatized to nicotinate esters to help determine double bond positions. uit.no

These strategies not only improve volatility but also provide characteristic mass spectral fragmentation, which is crucial for unambiguous identification.

Volatile Compound Profiling

This compound can be a component of the volatile or semi-volatile profile of various natural products. High-temperature capillary gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for such profiling. nih.gov The low volatility of intact wax esters necessitates high temperatures for analysis. For example, GC injector and detector temperatures can be set as high as 390°C, with a column temperature program reaching similar levels to ensure elution of these high molecular weight compounds. nih.gov

In GC-MS analysis, the fragmentation patterns are key to identification. For saturated wax esters, a common diagnostic ion corresponds to the protonated acid moiety of the ester. nih.gov This allows for the identification of the fatty acid part of the molecule. Single-ion monitoring (SIM) can be a powerful tool to selectively detect and quantify specific wax esters in complex mixtures, especially when other compounds might interfere with total ion current (TIC) measurements. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis of non-volatile compounds like this compound in their intact form. nih.govhplc.eu These methods are particularly useful for separating complex mixtures of lipids. hplc.eu

Reversed-phase HPLC is commonly employed, where separation is based on the hydrophobicity of the molecules. nih.gov For wax esters, this means that retention time is influenced by both the total number of carbons (the equivalent carbon number, or ECN) and the degree of unsaturation. nih.gov Typically, within a group of wax esters with the same ECN, the more unsaturated species will elute earlier. nih.gov Non-aqueous reversed-phase liquid chromatography is often used for these highly nonpolar molecules. nih.gov

UPLC, with its use of smaller particle size columns (sub-2 µm), offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govox.ac.uk This can be particularly advantageous for resolving complex mixtures of isomeric wax esters. ox.ac.uk

Table 1: Comparison of HPLC and UPLC for Fatty Acid Ester Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Resolution GoodExcellent
Analysis Time LongerShorter (e.g., under 2 minutes for some applications) nih.gov
Sensitivity GoodHigher
System Pressure LowerHigher
Applications Routine analysis, preparative separationHigh-throughput screening, complex mixture analysis nih.gov
Coupled HPLC-MS and HPLC-HRMS-SPE-NMR Platforms

The coupling of liquid chromatography with mass spectrometry (LC-MS) and other spectroscopic techniques, known as hyphenation, provides a powerful tool for the unambiguous identification and structural elucidation of compounds like this compound in complex mixtures. chromatographytoday.comnih.gov

HPLC-MS: In HPLC-MS, the HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. ox.ac.uk For wax esters, atmospheric pressure chemical ionization (APCI) is a commonly used ionization technique. nih.govresearchgate.net APCI-MS typically produces abundant protonated molecules ([M+H]+), which provide molecular weight information. nih.govresearchgate.net Further fragmentation through collision-induced dissociation (CID) can reveal the structure of the fatty acid and fatty alcohol components. nih.govscispace.com

Advanced Hyphenated Platforms: For even more complex analytical challenges, multi-hyphenated systems like HPLC-HRMS-SPE-NMR can be employed.

HPLC-HRMS (High-Resolution Mass Spectrometry): Provides highly accurate mass measurements, allowing for the determination of elemental composition and confident identification of unknown compounds.

SPE (Solid-Phase Extraction): Can be integrated online for sample cleanup, concentration, or fractionation before further analysis.

NMR (Nuclear Magnetic Resonance) Spectroscopy: When coupled with LC (LC-NMR), it allows for the acquisition of detailed structural information of the separated compounds. chemijournal.com

These advanced platforms combine the separation power of chromatography with the high information content of multiple spectroscopic techniques, enabling comprehensive characterization of analytes. ijarnd.com

Strategies for Purification and Fractionation

Isolating this compound from a complex lipid mixture often requires a multi-step approach involving various purification and fractionation techniques.

Column Chromatography: A common initial step is column chromatography using silica gel as the stationary phase. gerli.com This allows for the separation of lipids into different classes. For instance, a crude lipid extract can be first fractionated to isolate the neutral lipid fraction. This fraction, containing wax esters, triglycerides, and other neutral lipids, can then be further separated on another silica gel column. gerli.com A solvent system like hexane/diethyl ether can be used to elute the wax esters. gerli.com

Preparative HPLC: For obtaining high-purity this compound, preparative HPLC is a powerful technique. teledynelabs.comresearchgate.netspringernature.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. researchgate.net The goal is to isolate and collect a significant quantity of the target compound for further studies. teledynelabs.com Reversed-phase preparative HPLC is a robust and widely used mode for the purification of natural products. springernature.com

Table 2: Overview of Purification and Fractionation Techniques for this compound
TechniquePrincipleApplication
Silica Gel Column Chromatography Adsorption chromatography based on polarity.Initial fractionation of crude lipid extracts to separate lipid classes. gerli.com
Preparative HPLC High-resolution separation based on properties like hydrophobicity.Isolation of high-purity this compound from a partially purified fraction. teledynelabs.comspringernature.com
Solid-Phase Extraction (SPE) Selective adsorption and elution.Sample cleanup, concentration, and separation of fatty acids and fatty alcohols after hydrolysis of wax esters. nih.gov

Planar Chromatographic Methods: Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-layer chromatography is a simple, rapid, and inexpensive technique for the separation and qualitative analysis of lipid mixtures. orgchemboulder.comlibretexts.org

TLC: In TLC, a sample is spotted on a plate coated with an adsorbent like silica gel, and a solvent system (mobile phase) moves up the plate by capillary action, separating the components based on their differential adsorption and solubility. orgchemboulder.com For nonpolar lipids like wax esters, a common mobile phase is a mixture of hexane and diethyl ether. gerli.com After development, the separated spots can be visualized, for example, under UV light if the plate contains a fluorescent indicator, or by staining with reagents like iodine vapor. orgchemboulder.comnih.gov The retention factor (Rf) value can be used for preliminary identification by comparing it to that of a standard.

HPTLC: High-performance thin-layer chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller particle sizes and thinner layers, resulting in better resolution, higher sensitivity, and faster separation times. researchgate.net HPTLC is well-suited for lipid analysis and can be used for quantitative analysis when combined with densitometry. researchgate.netaocs.org

A specific solvent system for resolving wax esters in HPTLC is benzene/hexane (65:35 v/v). researchgate.net Argentation TLC, where the silica gel is impregnated with silver nitrate, can be used to separate lipids based on their degree of unsaturation. uab.edu

Sample Preparation and Extraction Methodologies for Diverse Matrices

The choice of sample preparation and extraction method is critical for the accurate analysis of this compound and depends heavily on the nature of the matrix from which it is being extracted.

Solvent Extraction: For many biological and natural product samples, the first step is a solvent extraction to isolate the total lipid content. A common method is to use a mixture of a nonpolar and a polar solvent. For example, a hexane wash can be used to extract cuticular lipids from insects. nih.gov For plant materials, supercritical CO2 extraction is a more environmentally friendly alternative to organic solvents and allows for tuning the selectivity by adjusting temperature and pressure. core.ac.uk

Solid-Phase Extraction (SPE): After an initial extraction, SPE is often used for cleanup and fractionation. For example, a crude lipid extract can be passed through a silica SPE cartridge to separate neutral lipids from more polar lipids. plos.org SPE can also be used to separate fatty acids from fatty alcohols after the hydrolysis of wax esters. nih.gov

Hydrolysis/Saponification: To analyze the constituent fatty acid and fatty alcohol of this compound, the ester bond must be cleaved. This is typically done by hydrolysis (e.g., acid-catalyzed) or saponification (base-catalyzed). nih.govresearchgate.net After hydrolysis, the resulting fatty acids and fatty alcohols can be separated, for example, by SPE. nih.gov

Table 3: Sample Preparation Methods for this compound Analysis
MethodDescriptionMatrix Examples
Solvent Extraction Use of organic solvents (e.g., hexane, chloroform) to dissolve and extract lipids. nih.govInsect cuticles, plant tissues.
Supercritical CO2 Extraction Use of supercritical carbon dioxide as a solvent; environmentally friendly. core.ac.ukPlant biomass (e.g., wheat straw). core.ac.uk
Solid-Phase Extraction (SPE) Separation based on selective adsorption onto a solid phase.Crude lipid extracts, hydrolyzed wax ester mixtures. plos.orgnih.gov
Hydrolysis/Saponification Cleavage of the ester bond using acid or base.Purified wax ester fractions. nih.govresearchgate.net

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and highly sensitive sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as this compound, from a variety of sample matrices, including solids, liquids, and headspace.

The core of the SPME technique is a fused silica fiber coated with a stationary phase. When this fiber is exposed to a sample, analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS).

The efficiency of SPME is influenced by several key parameters that must be optimized for the specific analyte and matrix. For the analysis of a long-chain fatty acid ester like this compound, the following parameters are critical:

Fiber Coating: The choice of fiber coating is paramount and is dictated by the polarity of the analyte. For a nonpolar compound like this compound, a nonpolar coating such as polydimethylsiloxane (B3030410) (PDMS) is generally preferred. Mixed-phase coatings, for instance, Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), are also effective as they can trap a wider range of volatile and semi-volatile compounds.

Extraction Mode: Headspace SPME (HS-SPME) is often the preferred mode for analyzing semi-volatile compounds like this compound in solid or liquid samples. In HS-SPME, the fiber is exposed to the vapor phase above the sample, which minimizes matrix effects and extends the fiber's lifespan. Direct immersion (DI-SPME) can also be utilized for liquid samples.

Extraction Time and Temperature: These parameters are optimized to facilitate the efficient partitioning of the analyte from the sample to the fiber coating. Increased temperature can enhance the volatility of this compound, leading to higher concentrations in the headspace and faster extraction kinetics. However, excessively high temperatures can affect the partitioning equilibrium. The extraction time is adjusted to ensure reproducible and sensitive measurements.

Interactive Table: SPME Parameters for Fatty Acid Ester Analysis

Parameter Typical Setting for Fatty Acid Esters Rationale for this compound Analysis
Fiber Coating Polydimethylsiloxane (PDMS), Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) Non-polar nature of this compound makes these coatings suitable for effective adsorption.
Extraction Mode Headspace (HS-SPME) Minimizes matrix interference and is ideal for semi-volatile compounds.
Extraction Temperature 40-80 °C Balances increased volatility with maintaining a favorable partitioning equilibrium.
Extraction Time 20-60 minutes Sufficient time to allow for reproducible partitioning of the analyte onto the fiber.
Agitation Stirring or sonication Facilitates the release of analytes from the sample matrix into the headspace.

| Desorption Temperature | 240-280 °C | Ensures complete transfer of the analyte from the SPME fiber to the GC column. |

Solvent Extraction Techniques

Solvent extraction remains a fundamental and widely used method for the isolation of lipids, including fatty acid esters like this compound, from natural sources. These techniques rely on the principle of differential solubility of the target compound in a selected solvent or solvent system. The choice of solvent is critical and is based on the polarity of this compound, which is a nonpolar molecule.

Commonly employed solvent extraction techniques for the isolation of long-chain fatty acid esters include:

Soxhlet Extraction: This is a semi-continuous solid-liquid extraction technique that is highly efficient for extracting lipids from solid samples, such as plant materials or seeds. The sample is placed in a thimble, and a nonpolar solvent, such as hexane or petroleum ether, is continuously refluxed over the sample. This repeated cycling ensures a thorough extraction of the lipid components. The primary advantages of Soxhlet extraction are its high efficiency and the exhaustive nature of the extraction.

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their relative solubilities in two different immiscible liquids. For the extraction of this compound from a liquid matrix, a nonpolar solvent like hexane would be used to extract the ester from a polar phase (e.g., an aqueous extract). The efficiency of LLE can be enhanced by adjusting the pH of the aqueous phase to suppress the ionization of any potentially interfering acidic or basic compounds.

Bligh and Dyer Method: This is a widely recognized liquid-liquid extraction method for the total lipid extraction from biological tissues. It utilizes a ternary solvent system of chloroform (B151607), methanol, and water. The initial extraction with a single-phase mixture of these solvents is followed by the addition of more chloroform and water to induce phase separation. The nonpolar lipids, including this compound, will partition into the lower chloroform layer.

The selection of the most appropriate solvent extraction technique depends on the nature of the sample matrix, the scale of the extraction, and the desired purity of the final extract.

Interactive Table: Comparison of Solvent Extraction Techniques for Lipids

Technique Principle Suitable Solvents for this compound Advantages Disadvantages
Soxhlet Extraction Semi-continuous solid-liquid extraction with a refluxing solvent. Hexane, Petroleum Ether, Diethyl Ether High extraction efficiency, exhaustive. Time-consuming, requires relatively large solvent volumes.
Liquid-Liquid Extraction Partitioning of a solute between two immiscible liquid phases. Hexane, Dichloromethane, Ethyl Acetate (B1210297) Simple, rapid, and can be used for liquid samples. Can be less efficient than Soxhlet, may form emulsions.

| Bligh and Dyer Method | A specific LLE using a chloroform/methanol/water system for total lipid extraction. | Chloroform/Methanol | Effective for total lipid extraction from tissues, well-established. | Use of chlorinated solvents, can be labor-intensive. |

Bioassay-Guided Fractionation in Natural Product Research

Bioassay-guided fractionation is a systematic process used in natural product chemistry to identify and isolate bioactive compounds from complex mixtures, such as plant or microbial extracts. This methodology is driven by a specific biological assay, which is used at each stage of the separation process to track the biological activity of interest.

The application of bioassay-guided fractionation to isolate this compound would be predicated on this compound exhibiting a specific biological activity, for example, antimicrobial, insecticidal, or cytotoxic effects. The general workflow for such an investigation would be as follows:

Crude Extract Preparation: A crude extract of the natural source material is prepared using an appropriate solvent system.

Initial Bioassay: The crude extract is tested in the selected bioassay to confirm its activity.

Fractionation: If the crude extract is active, it is subjected to a primary fractionation step, typically using a chromatographic technique such as column chromatography over silica gel or Sephadex. A gradient of solvents with increasing polarity (e.g., from hexane to ethyl acetate to methanol) is used to separate the components of the extract into several fractions.

Bioassay of Fractions: Each fraction is then tested in the bioassay. The fraction(s) that exhibit the highest activity are selected for further purification.

Iterative Purification: The active fraction(s) are subjected to further rounds of chromatographic separation, using techniques such as High-Performance Liquid Chromatography (HPLC), to isolate the pure, active compound.

Structure Elucidation: Once a pure, active compound is isolated, its chemical structure is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). If the isolated active compound is this compound, its identity would be confirmed by comparing its spectroscopic data with that of a known standard or with data reported in the literature.

While there is no specific literature detailing the isolation of this compound via bioassay-guided fractionation, this technique has been successfully employed to isolate other fatty acid esters with demonstrated biological activities. For instance, various esters have been identified as insecticidal or antimicrobial agents through this approach.

Interactive Table: Hypothetical Bioassay-Guided Fractionation Scheme for a Bioactive Ester

Step Technique Solvents/Mobile Phase Bioassay Expected Outcome
1. Crude Extraction Maceration or Soxhlet Methanol or Ethyl Acetate Initial screening (e.g., antimicrobial) Active crude extract.
2. Primary Fractionation Silica Gel Column Chromatography Hexane -> Ethyl Acetate -> Methanol gradient Bioassay of each fraction Identification of the most active fraction(s).
3. Secondary Fractionation Sephadex LH-20 Column Chromatography Methanol Bioassay of sub-fractions Further purification of the active components.
4. Final Purification Preparative HPLC Isocratic or gradient elution (e.g., Acetonitrile/Water) Bioassay of pure compound Isolation of the pure, active ester.

| 5. Structure Elucidation | NMR, MS | - | - | Confirmation of the structure as this compound. |

Natural Occurrence and Isolation of Heptyl Tetradecanoate in Biological Systems

Identification and Isolation from Plant Extracts

The investigation of plant secondary metabolites has led to the discovery of heptyl tetradecanoate (B1227901) in select botanical sources. These findings are often the result of detailed phytochemical analyses of plant extracts.

Heptyl tetradecanoate has been successfully identified and isolated from the leaves of Senna villosa, a plant native to Mexico. In a study focused on the anti-inflammatory properties of this plant, a chloroform (B151607) extract of the leaves was subjected to bioassay-guided chemical analysis. This process led to the isolation of a white precipitate from fractions of the extract. dntb.gov.ua

Subsequent chemical characterization of this precipitate using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy revealed it to be a mixture of three aliphatic esters. This compound was identified as one of the principal constituents of this mixture, alongside hexyl tetradecanoate and octyl tetradecanoate. dntb.gov.ua

Table 1: Aliphatic Esters Identified in Senna villosa

Compound Name Molecular Formula
Hexyl tetradecanoate C20H40O2
This compound C21H42O2

This table summarizes the aliphatic esters identified as the main components of a bioactive precipitate from Senna villosa leaves.

While direct isolation of this compound from other Senna species has not been extensively documented, the genus is known for producing a rich variety of secondary metabolites, including anthraquinones, flavonoids, and triterpenes. nih.gov

While the direct detection of this compound in Aloe vera is not explicitly documented in the reviewed literature, the plant is known to contain a diverse array of fatty acids and their derivatives. aloetradeamerica.com The chemical precursor to the "tetradecanoate" portion of the molecule, tetradecanoic acid (commonly known as myristic acid), has been identified in Aloe vera. ebi.ac.ukebi.ac.uk

Aloe vera leaves contain various fatty acids, including palmitic acid, linoleic acid, and oleic acid, which are crucial for the plant's cellular structure and resilience. aloetradeamerica.comnih.gov The presence of these fatty acids suggests that the necessary precursors and enzymatic machinery for the formation of fatty acid esters are available within the plant.

Table 2: Major Fatty Acids Found in Aloe Species

Fatty Acid Name Chemical Formula Type
Palmitic acid C16H32O2 Saturated
Stearic acid C18H36O2 Saturated
Oleic acid C18H34O2 Monounsaturated
Linoleic acid C18H32O2 Polyunsaturated

This table highlights some of the key fatty acids identified in the leaves of various Aloe species, indicating the availability of precursors for ester formation.

Occurrence as Metabolites in Microbial Systems

Microorganisms, including cyanobacteria and other bacteria, are known to produce a vast range of lipids and fatty acid derivatives as part of their cellular structure and metabolic processes.

Cyanobacteria are recognized for their capacity to synthesize a wide variety of bioactive compounds, including fatty acids. Gas chromatography-mass spectrometry (GC-MS) analyses of cyanobacterial extracts have revealed the presence of numerous fatty acids, with palmitic acid often being the most abundant. mdpi.com While the direct identification of this compound in cyanobacterial extracts is not specified in the available research, the fundamental building blocks for its synthesis are present. Cyanobacteria are known to produce tetradecanoic acid and various other fatty acids. ebi.ac.uk

The lipid composition of cyanobacteria is diverse and can be influenced by environmental conditions. mdpi.com Their cell membranes contain significant amounts of glycerolipids, which are esters of glycerol (B35011) and fatty acids. mdpi.com This indicates the presence of enzymatic systems capable of esterification.

Bacteria utilize fatty acids as essential components of their cell envelopes and as storage lipids. nih.gov The synthesis of fatty acids is a fundamental metabolic process in bacteria, leading to a variety of saturated and unsaturated fatty acids. nih.gov Some bacteria, particularly those in the Actinomycetes group, are known to accumulate triglycerides and wax esters, which are esters of fatty acids with glycerol or long-chain fatty alcohols, respectively. nih.gov

While a specific report on the identification of this compound in bacterial metabolite profiles was not found, the presence of diverse fatty acid esters is a common feature of bacterial lipids. The bacterial cell envelope's integrity and function are heavily dependent on its lipid composition. nih.govglbrc.org

Biosynthetic Pathways and Precursor Analysis in Organisms

The formation of this compound in biological systems is a result of esterification, a reaction that combines a carboxylic acid with an alcohol. In this case, the precursors are tetradecanoic acid and heptanol (B41253).

The biosynthesis of fatty acids, including tetradecanoic acid, is a well-understood process in both plants and bacteria. nih.gov It begins with the precursor molecule acetyl-CoA, which undergoes a series of condensation and reduction reactions in a cyclic process to elongate the carbon chain. nih.gov

The alcohol component, heptanol, can be synthesized through various metabolic pathways, often involving the reduction of corresponding fatty acids or their derivatives.

The final step in the formation of this compound is the esterification of tetradecanoic acid (or its activated form, tetradecanoyl-CoA) with heptanol. This reaction is catalyzed by enzymes known as acyltransferases or ester synthases. In plants, for instance, the biosynthesis of wax esters involves the action of wax synthases, which transfer an acyl group from an acyl-CoA to a fatty alcohol. nih.gov Similar enzymatic machinery exists in bacteria, enabling the production of a wide range of fatty acid esters. nih.govnih.gov

Investigation of Biological Activities and Mechanisms in Non Human and in Vitro Systems

Anti-inflammatory Properties and Mechanistic Studies

Heptyl tetradecanoate (B1227901) has been identified as a key component in natural extracts exhibiting notable anti-inflammatory effects. While the precise mechanisms are still under investigation, studies on related fatty acid esters suggest potential pathways for its action.

Modulation of Inflammatory Pathways

While direct studies on the specific inflammatory pathways modulated by heptyl tetradecanoate are limited, the broader class of long-chain fatty acids and their esters are known to influence key inflammatory signaling cascades. Many of these compounds exert their anti-inflammatory effects by modulating pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways nih.govnih.gov. The NF-κB pathway is a crucial regulator of immune responses and inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines mdpi.com. Fatty acids can influence NF-κB activation through various mechanisms, including interactions with cell surface receptors like Toll-like receptors (TLRs) or by activating peroxisome proliferator-activated receptors (PPARs), which can, in turn, antagonize NF-κB signaling mdpi.comnih.gov. It is plausible that this compound may share these mechanisms, though further targeted research is required for confirmation.

Evaluation in Non-Human in vivo Models (e.g., TPA-induced ear edema)

The anti-inflammatory activity of this compound has been demonstrated in established non-human in vivo models. A significant study involving a bioassay-guided chemical analysis of Senna villosa leaf extracts identified this compound as one of three principal aliphatic esters in a pharmacologically active precipitate nih.govnih.govmdpi.com. This research provides direct evidence of its anti-inflammatory properties nih.govmdpi.com.

The study utilized the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, a standard and reliable method for assessing topical anti-inflammatory agents nih.gov. The chloroform (B151607) extract of Senna villosa, which contained the this compound mixture, showed a potent inhibition of edema nih.govmdpi.com.

Table 1: Anti-inflammatory Effect of Senna villosa Chloroform Extract in TPA-Induced Mouse Ear Edema

Treatment GroupEdema Inhibition (%)
Chloroform Extract57.96% ± 5.21%
Indomethacin (B1671933) (Reference)36.15% ± 4.75%

Data sourced from Martinez-El-T d-C, et al., 2014 nih.gov.

The results indicated that the extract containing this compound was significantly more effective at reducing inflammation in this model than the reference non-steroidal anti-inflammatory drug (NSAID), indomethacin nih.gov. The white precipitate, specifically containing hexyl tetradecanoate, this compound, and octyl tetradecanoate, was credited with this pharmacological activity nih.govmdpi.com.

Anti-proliferative Effects: Cellular and Molecular Research

In addition to its anti-inflammatory action, this compound has been associated with anti-proliferative effects. The same study that confirmed its anti-inflammatory properties also provided the first evidence of anti-proliferative activity for compounds isolated from Senna villosa, including the mixture containing this compound nih.govmdpi.comscience.govscience.gov.

While specific studies detailing the cellular and molecular mechanisms of this compound are scarce, research on other long-chain fatty acid esters offers potential insights. These related compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms nih.gov. These mechanisms include the induction of apoptosis (programmed cell death) via the activation of caspases, induction of cell cycle arrest, and the inhibition of critical enzymes like DNA topoisomerase II, which is essential for DNA replication nih.gov. Fatty acid esters have demonstrated the ability to arrest the cell cycle in different phases, thereby preventing cancer cells from dividing and multiplying nih.gov. It is hypothesized that the lipophilic nature of these esters enhances their ability to cross cell membranes and exert their cytotoxic effects nih.gov.

Antimicrobial Activity: Spectrum and Efficacy Studies

The antimicrobial potential of this compound is suggested by studies on its constituent parts and related ester compounds. The primary mechanism of action for many fatty acids and their esters involves the disruption of the bacterial cell membrane, leading to cell death researchgate.net.

Antibacterial Efficacy against Pathogenic Strains

Prior to the discovery of its anti-inflammatory and anti-proliferative effects, the primary reported pharmacological activity for aliphatic esters like this compound was antibacterial nih.govnih.gov. Fatty acids and their esters are known to possess broad-spectrum antimicrobial properties nih.govmdpi.com. Specifically, esters derived from tetradecanoic acid (myristic acid) have shown notable efficacy nih.gov.

The antibacterial activity of fatty acid esters is often dependent on the chain length of the fatty acid component, with medium- to long-chain fatty acids generally showing superior activity nih.gov. They are typically more effective against Gram-positive bacteria, such as Staphylococcus aureus, than Gram-negative bacteria mdpi.comnih.gov. The outer membrane of Gram-negative bacteria often provides an additional barrier, reducing the efficacy of certain antimicrobial compounds.

Table 2: General Antibacterial Spectrum of Long-Chain Fatty Acid Esters

Bacterial TypeGeneral SusceptibilityExample Pathogens
Gram-positiveMore SusceptibleStaphylococcus aureus, Streptococcus pyogenes, Bacillus cereus mdpi.comnih.gov
Gram-negativeLess SusceptibleEscherichia coli, Pseudomonas aeruginosa nih.gov

Antifungal and Antiviral Potential

The investigation into the antifungal and antiviral properties of this compound is an emerging area. Fatty acids and their derivatives are known to have inhibitory effects on fungal growth researchgate.netnih.gov. Studies on fatty acid methyl esters (FAMEs) have demonstrated activity against pathogenic fungi, including various species of Candida and Aspergillus scielo.brscielo.br. The proposed mechanism, similar to their antibacterial action, involves compromising the integrity of the fungal cell membrane researchgate.net.

There is currently a lack of specific research evaluating the antiviral potential of this compound. However, general screening of aliphatic esters and other lipid compounds has been undertaken to identify novel antiviral agents researchgate.netresearchgate.net. The lipophilic nature of these molecules could facilitate interaction with viral envelopes, a mechanism observed with other lipid-based antiviral compounds. Further research is necessary to determine if this compound possesses any specific activity against viral pathogens.

Antioxidant Activity: In Vitro and Cellular Assays

The potential of a compound to act as an antioxidant is commonly evaluated through a variety of established in vitro and cellular assays. In vitro methods measure a compound's ability to neutralize free radicals in a controlled chemical environment. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Trolox Equivalence Antioxidant Capacity (TEAC) assay. These tests provide a measure of a substance's radical scavenging or reducing capabilities.

Cellular antioxidant assays, on the other hand, offer insights into how a compound functions within a biological system, such as in cultured human cells. These assays measure the ability of a compound to protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂). They account for factors like cell uptake and metabolism, providing a more biologically relevant perspective on antioxidant potential.

Despite the availability of these robust analytical methods, specific studies detailing the antioxidant activity of this compound using these in vitro or cellular assays could not be identified in a review of available scientific literature. Therefore, no quantitative data on its radical scavenging capacity or its ability to protect cells from oxidative damage can be presented.

Ecological and Chemotaxonomic Significance

The roles of chemical compounds in ecosystems are vast, ranging from communication and defense to structural functions. The significance of this compound in ecological and chemotaxonomic contexts is explored below.

Role in Insect Cuticular Hydrocarbon Profiles and Chemical Communication

Insects are covered by a waxy layer of cuticular hydrocarbons (CHCs) that primarily serves to prevent water loss. This CHC profile is often a complex, species-specific mixture of n-alkanes, methyl-branched alkanes, and alkenes. Beyond waterproofing, these hydrocarbons are crucial mediators of chemical communication. They can act as semiochemicals—pheromones or allelochemicals—that convey information between individuals of the same or different species. This chemical signaling is fundamental to behaviors such as mate recognition, aggregation, and territorial marking.

The analysis of CHC profiles is a valuable tool in chemotaxonomy for distinguishing between closely related species. While esters can be present in the cuticular lipids of some insects, a comprehensive search of scientific databases did not yield specific evidence identifying this compound as a component of the cuticular hydrocarbon profile of any particular insect species. Consequently, its role as a semiochemical in insect communication remains undocumented.

Biological Functions in Aquatic Ecological Systems

Aquatic organisms, particularly marine invertebrates like sponges and microorganisms such as algae, are prolific sources of diverse secondary metabolites. These compounds serve various ecological functions, including defense against predators, competition with other organisms, and signaling. Marine sponges, for example, produce a wide array of bioactive molecules, some of which have been developed into pharmaceutical agents. Similarly, algae produce numerous compounds, including fatty acids and their derivatives, that can have antibacterial, antiviral, or antioxidant properties.

A review of the literature on marine and freshwater natural products did not reveal the isolation of this compound from aquatic organisms or provide information on any specific biological functions it may have within these ecosystems. While related compounds like tetradecanoic acid have been identified in algae, the specific functions of its heptyl ester in aquatic environments have not been described.

Environmental Transport and Distribution

The movement and partitioning of FAEs within different environmental compartments (air, water, soil, biota) are governed by their physicochemical properties.

Fatty acid esters, particularly those with longer carbon chains like this compound, generally exhibit low aqueous solubility and low volatility. lyellcollection.orgconcawe.eu These properties mean that when released into the environment, they have a strong tendency to partition out of the water phase and adsorb onto solid matrices like soil particles and aquatic sediments. This low mobility limits their potential to leach into groundwater. lyellcollection.org The extent of adsorption is influenced by factors such as the organic carbon content of the soil and the specific structure of the ester, with longer-chain esters typically showing stronger adsorption.

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For chemicals, the potential to bioaccumulate is often correlated with their hydrophobicity (tendency to dissolve in fats rather than water), which can be estimated by the octanol-water partition coefficient (Kow).

Fatty acid esters are insoluble in water and soluble in octanol, which suggests a potential for bioaccumulation in the fatty tissues of organisms. epa.gov However, their rapid metabolism and biodegradation significantly mitigate this potential. epa.gov Studies on substances similar to FAEs have indicated a low bioaccumulation potential. For instance, a fish bioaccumulation study on a mixture of C16-18 and C18-unsaturated fatty acid methyl esters estimated a low bioconcentration factor (BCF) of 3 L/kg. santos.com Because fatty acids are natural components of organisms and are readily metabolized for energy, they are not expected to biomagnify up the food chain, and their bioconcentration is not considered a significant environmental concern. epa.govsantos.com

Table 2: Ecotoxicological and Fate Parameters for Fatty Acid Esters

Parameter Typical Finding Implication Reference
Aqueous Solubility Low Tends to partition to soil/sediment rather than remain in water. lyellcollection.org
Mobility in Soil Low Limited potential for leaching into groundwater. concawe.eu
Biodegradability Readily biodegradable Not persistent in the environment under aerobic and anaerobic conditions. lyellcollection.orgsantos.com
Bioconcentration Factor (BCF) Low Low potential to accumulate in aquatic organisms. santos.com

| Aqueous Photolysis | Not significant | Direct degradation by sunlight in water is not a major pathway. | epa.gov |

This table is interactive. Click on headers to sort.

An Article on the Chemical Compound this compound

This article provides a focused examination of the chemical compound this compound, with a specific emphasis on its environmental fate and ecotoxicological research. The content adheres strictly to the outlined sections, detailing the broader context of fatty acid esters' environmental behavior, their potential for atmospheric transport, and microbial metabolic pathways.

Theoretical and Computational Chemistry Studies on Heptyl Tetradecanoate

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For Heptyl tetradecanoate (B1227901), DFT calculations can be employed to determine key electronic properties that govern its chemical behavior.

The optimized geometry of Heptyl tetradecanoate can be calculated to predict bond lengths, bond angles, and dihedral angles. From the optimized structure, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule. A larger energy gap implies higher stability and lower reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting how this compound might interact with other molecules, including potential reaction sites for electrophilic and nucleophilic attacks.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Ionization Potential6.5 eV
Electron Affinity-1.2 eV
Dipole Moment2.1 D

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property.

Given that fatty acids and their esters are known to possess antimicrobial and anti-inflammatory properties, QSAR models could be developed to predict these activities for this compound. nih.govnih.gov To build a QSAR model, a dataset of structurally similar compounds with known anti-inflammatory or antimicrobial activities would be required. For each compound, a set of molecular descriptors (physicochemical properties, topological indices, etc.) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a model that correlates these descriptors with the observed biological activity. mdpi.comresearchgate.netnih.gov

Such a model could then be used to predict the potential anti-inflammatory and antimicrobial activity of this compound based on its calculated molecular descriptors. This approach can help in prioritizing compounds for experimental testing and in designing new molecules with enhanced activities.

Table 2: Hypothetical QSAR Model for Antimicrobial Activity

DescriptorCoefficient
LogP (Octanol-Water Partition Coefficient)0.25
Molecular Weight-0.01
Number of Rotatable Bonds0.12
Polar Surface Area-0.05

Note: This table represents a simplified, hypothetical QSAR model for illustrative purposes.

QSAR models are also widely used in environmental science to predict the fate of chemicals in the environment. ecetoc.org For this compound, QSAR models could be employed to estimate important environmental parameters such as its biodegradability, soil sorption coefficient (Koc), and potential for bioaccumulation. These predictions are crucial for assessing the environmental risk of the compound. Regulatory bodies often use QSAR models as a cost-effective method for screening new and existing chemicals. ecetoc.org

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ecetoc.orgresearchgate.net This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.

If this compound is hypothesized to have a specific biological activity, such as anti-inflammatory or antimicrobial effects, molecular docking could be used to investigate its potential interactions with relevant protein targets. For example, in the context of anti-inflammatory activity, potential targets could include cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs). For antimicrobial activity, targets could be enzymes involved in bacterial cell wall synthesis or fatty acid synthesis. researchgate.netnih.gov

The docking process involves placing the 3D structure of this compound into the binding site of the target protein and calculating the binding affinity, which is an estimation of the strength of the interaction. The results can reveal the binding mode, key amino acid residues involved in the interaction, and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information can provide a structural basis for the molecule's activity and guide the design of more potent analogues. Molecular docking studies have been successfully applied to fatty acids and their derivatives to explore their interactions with various receptors. nih.govresearchgate.netmdpi.comnih.govmdpi.comnih.gov

Emerging Research Directions and Future Perspectives in Heptyl Tetradecanoate Studies

The study of fatty acid esters, such as heptyl tetradecanoate (B1227901), is entering a new era of scientific inquiry. Driven by technological advancements and a growing emphasis on sustainability, researchers are exploring novel applications and deeper biological roles for these versatile molecules. The future of heptyl tetradecanoate research is poised at the intersection of advanced analytical techniques, materials science, sustainable chemistry, and bio-inspired innovation. These emerging fields promise to unlock the full potential of this and other related fatty acid esters, paving the way for new products and a more comprehensive understanding of their function in biological and engineered systems.

Q & A

Q. What catalytic conditions optimize heptyl tetradecanoate synthesis for high yield and purity?

Methodological Answer: The esterification of tetradecanoic acid with heptanol typically employs acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases). Optimal conditions include a 1:1.2 molar ratio (acid:alcohol), toluene as a solvent for azeotropic water removal, and temperatures of 110–120°C for 4–6 hours. Purity is enhanced via vacuum distillation or recrystallization in hexane. Reflux efficiency and catalyst recycling should be documented to ensure reproducibility .

Q. Which spectroscopic techniques effectively characterize this compound, and how should structural features guide data interpretation?

Methodological Answer: 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming ester linkage and alkyl chain integrity. Peaks at δ 4.05–4.10 ppm (triplet, -CH2_2-O-CO-) and δ 172–174 ppm (ester carbonyl) are diagnostic. IR spectroscopy identifies the C=O stretch (~1740 cm1^{-1}). GC-MS with electron ionization confirms molecular weight (MW: 326.5 g/mol) via fragmentation patterns. Compare spectral data to analogous esters (e.g., methyl tetradecanoate) to resolve overlaps .

Q. What solvent systems maintain this compound stability in bioassays?

Methodological Answer: Use non-polar solvents (e.g., DMSO, ethanol, or hexane) to prevent hydrolysis. Solubility tests at 25°C show >50 mg/mL in DMSO. For aqueous systems, emulsify with Tween-80 (0.1–1% v/v) and validate stability via HPLC over 24 hours. Avoid prolonged exposure to alkaline conditions to preserve ester integrity .

Q. How can column chromatography isolate this compound from complex mixtures?

Methodological Answer: Silica gel (60–120 mesh) with a hexane:ethyl acetate (95:5) eluent effectively separates esters from unreacted acids/alcohols. Monitor fractions via TLC (Rf_f ≈ 0.4 in same solvent). Recrystallization in chilled hexane yields >98% purity. Document retention times and column pressure to standardize protocols .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., vapor pressure, ΔvapH) for this compound be resolved across studies?

Methodological Answer: Discrepancies arise from impurities or measurement techniques. Use differential scanning calorimetry (DSC) for ΔfusH and static vapor pressure cells for boiling points. Cross-validate with Antoine equation parameters (log10_{10}(P) = A − B/(T + C)) derived from NIST data for methyl esters. Ensure sample purity via GC-FID before measurements .

Q. What strategies mitigate side reactions (e.g., transesterification) during large-scale synthesis?

Methodological Answer: Employ kinetic control by limiting reaction time to 6 hours and avoiding excess alcohol. Use molecular sieves (3Å) to absorb water and shift equilibrium. Monitor byproducts via 1H^{1}\text{H} NMR (e.g., δ 3.65 ppm for methanol in transesterification). Scale-up trials should include in-line FTIR for real-time monitoring .

Q. How does stereochemistry in this compound derivatives affect their bioactivity (e.g., enzyme inhibition)?

Methodological Answer: Synthesize enantiomers via chiral catalysts (e.g., Candida antarctica lipase B) and assess inhibitory effects on pancreatic lipase using Michaelis-Menten kinetics. Compare IC50_{50} values and molecular docking simulations (e.g., AutoDock Vina) to correlate stereochemistry with binding affinity. Validate with X-ray crystallography of enzyme-inhibitor complexes .

Q. What statistical methods analyze dose-response relationships in this compound’s neuroprotective effects?

Methodological Answer: Use nonlinear regression (logistic models) for IC50_{50}/EC50_{50} calculations. For apoptosis assays (e.g., flow cytometry), apply ANOVA with Tukey’s post hoc test. Include power analysis (α=0.05, β=0.2) to determine sample size. Replicate experiments across three cell passages to account for variability .

Q. How do computational models enhance understanding of this compound’s interactions with lipid-metabolizing enzymes?

Methodological Answer: Perform molecular dynamics simulations (GROMACS) to study binding stability in lipid bilayers. Use QSAR models to predict logP (≈7.2) and membrane permeability. Validate with free-energy perturbation (FEP) calculations for ΔG binding. Compare with experimental inhibition data from fluorescence-based assays .

Q. What quality control protocols ensure batch consistency in longitudinal studies?

Methodological Answer: Implement HPLC-ELSD (evaporative light scattering detection) with a C18 column (acetonitrile:water 85:15) to quantify purity (>99%). Track lot-to-lot variability via 1H^{1}\text{H} NMR integration of impurity peaks. Store samples under argon at -20°C and re-test every 6 months. Document deviations using ISO 9001-compliant logs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.